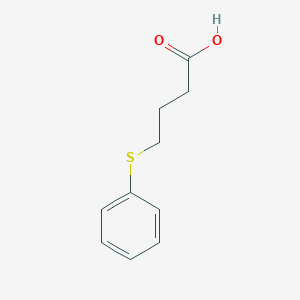

4-(Phenylsulfanyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZVQLOVHIDMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170304 | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-51-7 | |

| Record name | 4-(Phenylthio)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Phenylsulfanyl)butanoic Acid from Thiophenol and γ-Butyrolactone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(phenylsulfanyl)butanoic acid, a molecule of interest in pharmaceutical development and materials science.[1] The described methodology focuses on the nucleophilic ring-opening of γ-butyrolactone with thiophenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The content is structured to deliver not just a protocol, but a foundational understanding of the chemical principles at play, ensuring both reproducibility and safe laboratory practice.

Introduction: Significance and Applications

This compound (also known as 4-(phenylthio)butanoic acid) is an organic compound featuring a butanoic acid backbone substituted with a phenylsulfanyl group.[1] Its structure, incorporating a thioether linkage and a carboxylic acid moiety, makes it a valuable intermediate in organic synthesis.[1] The presence of the phenylthio group suggests potential antimicrobial properties, while the carboxylic acid functionality allows for interactions with biological targets like enzymes, indicating its potential as an enzyme inhibitor.[1] Furthermore, its amphiphilic nature, with a hydrophobic phenyl group and a hydrophilic carboxylic acid, presents opportunities in materials science for the development of self-assembling molecules and novel ligands.[1]

This guide focuses on a direct and efficient synthetic route to this compound via the base-catalyzed ring-opening of γ-butyrolactone with thiophenol. This method offers a straightforward approach to this valuable compound, utilizing readily available starting materials.

Chemical Principles and Reaction Mechanism

The core of this synthesis lies in the nucleophilic acyl substitution reaction, specifically the ring-opening of a cyclic ester (lactone) by a thiolate nucleophile.

The Nucleophile: Thiophenolate

Thiophenol (C₆H₅SH) itself is a weak acid. To enhance its nucleophilicity, it is deprotonated by a base to form the thiophenolate anion (C₆H₅S⁻). This anion is a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of γ-butyrolactone. The choice of base is critical; a strong base is required to quantitatively generate the thiophenolate. Sodium hydroxide or sodium methoxide are commonly employed for this purpose, leading to the in-situ formation of sodium thiophenolate.[2][3][4]

The Electrophile: γ-Butyrolactone

γ-Butyrolactone (GBL) is a five-membered cyclic ester.[5] While generally less reactive towards nucleophiles than their acyclic counterparts due to lower ring strain, the carbonyl carbon is sufficiently electrophilic to be attacked by a strong nucleophile like thiophenolate.[6][7] The reaction is a classic example of a base-catalyzed ring-opening of a lactone.[7][8]

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The thiophenolate anion attacks the carbonyl carbon of γ-butyrolactone, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Ring-Opening: The tetrahedral intermediate is unstable and collapses. The ring is opened by the cleavage of the acyl-oxygen bond, reforming the carbonyl group and generating an alkoxide. This is followed by a proton transfer step (typically during aqueous workup) to yield the final product, this compound.

The overall transformation results in the formation of a new carbon-sulfur bond and the conversion of the cyclic ester into a linear carboxylic acid.

Reaction Mechanism Diagram

Caption: Base-catalyzed ring-opening of γ-butyrolactone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Thiophenol | C₆H₅SH | 110.18 | 108-98-5 | Toxic, stenchant, handle in a fume hood.[9][10][11][12] |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 96-48-0 | Hygroscopic.[5] |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive. |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, toxic. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable. |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Corrosive. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Procedure

Step 1: Preparation of Sodium Thiophenolate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of thiophenol to the cooled sodium hydroxide solution. The addition should be dropwise to control any exotherm.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium thiophenolate.

Step 2: Ring-Opening Reaction

-

To the freshly prepared sodium thiophenolate solution, add an equimolar amount of γ-butyrolactone.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

Step 3: Workup and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted thiophenol and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

Step 4: Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to obtain a solid with a melting point of 44-47 °C.[13]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thiophenol: This compound is highly toxic, flammable, and has an extremely unpleasant odor.[9][10][11][12] It is crucial to handle it with extreme care, using gloves, safety goggles, and a lab coat.[9][10][11] All manipulations should be performed in a certified chemical fume hood.[9][11] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[10]

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Organic Solvents: Methanol and diethyl ether are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[9][11][12]

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂S[1][14] |

| Molecular Weight | 196.27 g/mol [1][13][14] |

| Appearance | Off-white solid |

| Melting Point | 44-47 °C[13] |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹³C NMR | Consistent with the structure of this compound.[14] |

| Mass Spectrometry | m/z calculated for C₁₀H₁₂O₂S, found corresponding molecular ion peak. |

Conclusion

This technical guide has detailed a robust and accessible method for the synthesis of this compound from thiophenol and γ-butyrolactone. By providing a thorough explanation of the underlying chemical principles, a step-by-step experimental protocol, and critical safety information, this document serves as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The successful execution of this synthesis will provide access to a versatile chemical building block for a wide range of applications.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol.

- American Molecules. (2025). Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thiophenol.

- Thermo Fisher Scientific. (2024). Thiophenol - SAFETY DATA SHEET.

- Central Drug House. (n.d.). THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- BenchChem. (2025). A Comparative Guide: Dihydro-2(3H)-thiophenone vs. Gamma-Butyrolactone in Chemical Reactions.

- ResearchGate. (2025). First Example of Cationic Ring-Opening Polymerization of γ-Thionobutyrolactone.

- Royal Society of Chemistry. (2023). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry.

- National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.

- PubChem. (2025). 4-Acetylsulfanyl-4-(2-phenylphenyl)butanoic acid.

- Polimery. (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review.

- Smolecule. (2023). Buy this compound | 17742-51-7.

- ResearchGate. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.

- PubChem. (n.d.). 4-(Phenylthio)butanoic acid.

- Santa Cruz Biotechnology. (n.d.). Sodium thiophenolate | CAS 930-69-8.

- Loyola University Chicago. (1990). 4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension ; Studies of Organophosphorus Compounds Derived from Serine.

- Sigma-Aldrich. (n.d.). 4-(Phenylsulfonyl)butanoic acid.

- BenchChem. (n.d.). Thiobutyrolactone in Polymer Chemistry: Application Notes and Protocols.

- ChemSynthesis. (2025). 4-phenylsulfanyl-butyric acid.

- ACS Publications. (n.d.). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry.

- Thompson, C. M., & Frick, J. A. (1988). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry, 53(23), 5349-5357.

- Royal Society of Chemistry. (n.d.). Ring-opening polymerization of β-thiobutyrolactone catalyzed by phosphazenes. Polymer Chemistry.

- Royal Society of Chemistry. (n.d.). γ-Thiobutyrolactone – ethylene carbonate decarboxylative copolymerization, an original pathway to prepare aliphatic oxidizable poly(γ-thioether ester). Polymer Chemistry.

- CymitQuimica. (n.d.). CAS 930-69-8: Sodium thiophenolate.

- Sigma-Aldrich. (n.d.). Sodium thiophenolate technical grade, 90.

- Scientific Laboratory Supplies. (n.d.). Sodium thiophenolate, technica | 418293-50G | SIGMA-ALDRICH | SLS.

- MDPI. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.

- ResearchGate. (2025). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions.

- Wikipedia. (n.d.). γ-Butyrolactone.

- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.

- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.

- MDPI. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- Google Patents. (n.d.). Process for preparing a 4,4-diphenylbutanoic acid derivative.

- PubMed. (n.d.). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents.

- ResearchGate. (n.d.). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction.

- ResearchGate. (n.d.). Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.

- Google Patents. (n.d.). Method for producing gamma-butyrolactone.

- Google Patents. (n.d.). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material.

Sources

- 1. Buy this compound | 17742-51-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. CAS 930-69-8: Sodium thiophenolate | CymitQuimica [cymitquimica.com]

- 4. ナトリウムチオフェノラート technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 8. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ammol.org [ammol.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. 4-(Phenylthio)butanoic acid | C10H12O2S | CID 97324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Phenylsulfanyl)butanoic Acid (CAS 17742-51-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 4-(Phenylsulfanyl)butanoic acid, a versatile building block in organic synthesis. As a Senior Application Scientist, the following information is synthesized to provide both technical accuracy and practical insights for laboratory and development settings.

Chemical Identity and Core Properties

This compound, registered under CAS number 17742-51-7, is an organic compound featuring a butyric acid backbone substituted with a phenylsulfanyl group.[1] This unique structure, containing a thioether linkage and a carboxylic acid moiety, imparts a dual reactivity that makes it a valuable intermediate in various synthetic pathways.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17742-51-7 | [1][2][3] |

| Molecular Formula | C10H12O2S | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Phenylthio)butanoic acid, 4-(Phenylthio)butyric acid, PTBA acid | [1][2] |

| Melting Point | 68-69 °C | [4] |

| Boiling Point | 362.9 ± 25.0 °C (Predicted) | [4] |

| SMILES | C1=CC=C(C=C1)SCCCC(=O)O | [1] |

| InChI | InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established organic chemistry methods. One common route involves the reaction of thiophenol with a suitable 4-halobutanoic acid derivative. The presence of both a carboxylic acid and a thioether functional group allows for a range of chemical transformations.[1]

Key Chemical Reactions: [1]

-

Esterification: The carboxylic acid group can be readily converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Nucleophilic Substitution: The sulfur atom can act as a nucleophile, particularly in reactions with alkyl halides, to form sulfonium salts.

-

Oxidation: The thioether can be oxidized to a sulfoxide or a sulfone, depending on the oxidizing agent and reaction conditions.

Caption: Chemical reactivity of this compound.

Applications in Research and Development

The versatile chemical nature of this compound makes it a valuable intermediate in several areas of research and development:

-

Pharmaceutical Development: Its structural motifs are found in various biologically active molecules, making it a key starting material for the synthesis of novel drug candidates.[1]

-

Synthetic Organic Chemistry: It serves as a building block for the construction of more complex molecules and is used in the development of new synthetic methodologies.[1]

-

Material Science: The presence of the sulfur atom and the aromatic ring allows for its incorporation into polymers and other materials to modify their properties.[1]

Safety and Handling

While specific GHS classification for this compound is not uniformly available across all databases, general safety precautions for carboxylic acids and thioethers should be followed. The available safety data sheets (SDS) provide the following guidance.[2][3][5]

Table 2: GHS Hazard Information (General)

| Hazard Class | Category | Precautionary Statements |

| Skin Corrosion/Irritation | Not Classified | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious Eye Damage/Irritation | Not Classified | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity (Oral) | Not Classified | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

It is imperative to consult the most current Safety Data Sheet from your supplier before handling this chemical.

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the necessary steps for safely handling and weighing this compound in a laboratory setting.

Objective: To accurately weigh a specified amount of this compound while minimizing exposure and ensuring personal safety.

Materials:

-

This compound (solid)

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

-

Preparation:

-

Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

-

Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

-

Taring the Balance:

-

Place a clean, dry weighing paper or boat on the balance pan.

-

Close the balance doors and press the "tare" or "zero" button to set the reading to zero.

-

-

Weighing the Compound:

-

Open the balance door and carefully use a clean spatula to transfer a small amount of this compound onto the weighing paper.

-

Close the balance door and observe the reading.

-

Incrementally add or remove small amounts of the solid until the desired weight is achieved.

-

-

Post-Weighing:

-

Once the desired weight is reached, carefully remove the weighing paper with the compound.

-

Clean the spatula and any spills on or around the balance immediately using appropriate methods.

-

Secure the lid on the stock bottle of this compound.

-

-

Disposal:

-

Dispose of any contaminated weighing paper or gloves in the appropriate chemical waste container.

-

Caption: Workflow for safe handling and weighing of laboratory chemicals.

Important Note on CAS Number Discrepancy

It has been noted that searches for "CAS number 17742-51-7" are sometimes mistakenly associated with "1-(2-Bromo-4,5-dimethoxyphenyl)ethanone". This is incorrect. The correct CAS number for 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is 74746-10-4 .[6] Researchers should be diligent in verifying CAS numbers to ensure they are working with the intended chemical.

Profile of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (CAS 74746-10-4)

For clarity and to address potential user confusion, a brief profile of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is provided below. This compound is a brominated acetophenone derivative and is also used as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates.

Table 3: Properties of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

| Property | Value | Source(s) |

| CAS Number | 74746-10-4 | [6] |

| Molecular Formula | C10H11BrO3 | [6] |

| Molecular Weight | 259.10 g/mol | [6] |

| IUPAC Name | 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone | [6] |

Unlike this compound, this compound is a ketone and contains a bromine atom, leading to a different reactivity profile and distinct applications.

References

- 4-PHENYLSULFANYL-BUTYRIC ACID CAS#: 17742-51-7. (n.d.).

- Safety Data Sheet - Aaronchem. (n.d.).

- 4-PHENYLSULFANYL-BUTYRIC ACID - Safety Data Sheet. (n.d.).

- 4-phenylsulfanyl-butyric acid - 17742-51-7, C10H12O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).

- Buy this compound | 17742-51-7 - Smolecule. (2023-08-15).

- Safety Data Sheet - ChemScene. (n.d.).

- 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone - BLDpharm. (n.d.).

Sources

- 1. Buy this compound | 17742-51-7 [smolecule.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 4-PHENYLSULFANYL-BUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 4. 4-PHENYLSULFANYL-BUTYRIC ACID CAS#: 17742-51-7 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 74746-10-4|1-(2-Bromo-4,5-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-(Phenylthio)butyric Acid: Structure, Synthesis, and Biological Activity

Executive Summary

This technical guide provides a comprehensive overview of 4-(Phenylthio)butyric acid (PTBA), a molecule of increasing interest in chemical biology and drug discovery. While structurally related to the well-known chemical chaperone and histone deacetylase inhibitor (HDACi) 4-phenylbutyric acid (PBA), PTBA possesses its own distinct and compelling biological profile. This document details the fundamental chemical identity of PTBA, provides a validated, step-by-step synthetic protocol grounded in established chemical principles, and explores its validated role as a novel histone deacetylase inhibitor. The guide is structured to provide not only technical data but also expert-level insights into the causality behind experimental design and the compound's potential therapeutic applications.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This chapter defines the chemical identity of 4-(Phenylthio)butyric acid.

IUPAC Nomenclature and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(phenylsulfanyl)butanoic acid .[1]

Commonly used synonyms in literature and chemical databases include:

-

4-(Phenylthio)butanoic acid

-

4-(Phenylthio)butyric acid

-

PTBA acid[1]

-

γ-(Phenylthio)butyric acid

Chemical Structure

4-(Phenylthio)butyric acid is characterized by a four-carbon butyric acid chain. A phenyl group is linked to the terminal (C4) carbon via a thioether (sulfur) bridge. This thioether linkage is a critical structural motif, distinguishing it from its close analog, 4-phenylbutyric acid, and has significant implications for its chemical properties and biological activity.

Caption: Chemical structure of 4-(Phenylthio)butyric acid.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for 4-(Phenylthio)butyric acid. For context, properties of the related compound 4-phenylbutyric acid are included where direct experimental data for PTBA is not widely available.

| Property | Value (4-(Phenylthio)butyric acid) | Value (4-Phenylbutyric acid - for comparison) | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂S | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 196.27 g/mol | 164.20 g/mol | [1] |

| CAS Number | 17742-51-7 | 1821-12-1 | [1] |

| Appearance | Not widely reported | White to off-white crystalline powder | [2] |

| Melting Point | Not widely reported | 49-51 °C | [3][4] |

| Water Solubility | Not widely reported | 5.3 g/L (at 40 °C) | [4] |

| LogP (calculated) | 2.3 | 2.42 | [1][2] |

Chapter 2: Synthesis and Purification

The reliable synthesis of a target compound is paramount for research consistency. This chapter outlines a robust and chemically sound protocol for the preparation of 4-(Phenylthio)butyric acid, explaining the rationale behind the chosen methodology.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C4-S bond. This suggests a nucleophilic substitution or ring-opening reaction. The most direct and efficient strategy involves the nucleophilic attack of a thiophenolate anion on an appropriate four-carbon electrophile. γ-Butyrolactone is an ideal electrophile for this purpose because it is inexpensive, stable, and its ring-opening directly yields the desired carboxylate product upon workup.

The key causal step is the deprotonation of thiophenol. Thiophenol is acidic (pKa ≈ 6.6) but not enough to react directly with the lactone. A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to quantitatively generate the highly nucleophilic sodium thiophenolate anion. This anion then readily attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to a ring-opening cascade that forms the carboxylate salt. Subsequent acidification yields the final product. This method is analogous to established procedures for synthesizing similar thioether carboxylic acids.[5]

Proposed Synthetic Protocol

This protocol is based on the well-established nucleophilic ring-opening of lactones by thiolates.[5]

Materials:

-

Thiophenol (C₆H₅SH)

-

γ-Butyrolactone (C₄H₆O₂)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 3M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Thiophenolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (or THF). Add sodium hydride (1.1 equivalents) portion-wise with stirring.

-

Causality: Using an inert atmosphere and anhydrous solvent is critical as sodium hydride reacts violently with water.

-

-

Cool the suspension to 0 °C in an ice bath. Slowly add thiophenol (1.0 equivalent) dropwise via syringe. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.

-

Causality: The slow, cooled addition controls the exothermic reaction and hydrogen gas evolution. Stirring ensures complete formation of the thiophenolate.

-

-

Ring-Opening Reaction: Re-cool the mixture to 0 °C. Add γ-butyrolactone (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to 50-60 °C overnight with stirring.

-

Causality: A slight excess of the lactone ensures the complete consumption of the valuable thiophenolate. Heating provides the necessary activation energy for the ring-opening reaction to proceed to completion.

-

-

Aqueous Workup and Acidification: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and 3M HCl, ensuring the final pH is ~1-2.

-

Causality: This step simultaneously quenches any remaining NaH, protonates the carboxylate product to form the desired carboxylic acid, and separates the organic product from the DMF solvent.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 times). Combine the organic layers.

-

Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product while being immiscible with water.

-

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 4-(Phenylthio)butyric acid.

Chapter 3: Biological Context and Potential Applications

The therapeutic potential of small molecules is often inferred from structurally similar compounds. This chapter explores the known biological activity of PTBA, contextualized by its well-studied analog, 4-phenylbutyric acid (PBA).

The Precedent of 4-Phenylbutyric Acid (PBA)

PBA is an FDA-approved drug primarily known for two distinct mechanisms of action:

-

Chemical Chaperone: PBA can help stabilize protein conformation, alleviate endoplasmic reticulum (ER) stress, and facilitate the proper trafficking of misfolded proteins.[6][7][8] This activity is being explored in diseases like cystic fibrosis and neurodegenerative disorders.[6][8]

-

Histone Deacetylase (HDAC) Inhibitor: PBA is a pan-HDAC inhibitor, meaning it broadly inhibits the activity of histone deacetylase enzymes.[1][9][10] This leads to hyperacetylation of histones and other proteins, altering gene expression. This mechanism is the basis for its investigation as an anti-cancer agent, as it can induce differentiation and apoptosis in malignant cells.[1]

4-(Phenylthio)butyric Acid (PTBA): A Novel HDAC Inhibitor

While sharing the core pharmacophore of PBA, 4-(Phenylthio)butyric acid (PTBA) has been specifically identified as a novel and potent histone deacetylase inhibitor.[11] A key study demonstrated that PTBA functions as an HDACi both in vitro and in vivo.[11]

The primary reported effect of this activity is the stimulation of renal progenitor cell proliferation.[11] In developmental models using zebrafish, treatment with PTBA was shown to expand the population of renal progenitor cells, a process dependent on cell proliferation.[11] This effect was shown to be mediated, at least in part, through the activation of the retinoic acid (RA) signaling pathway, a common downstream effect of HDAC inhibition.[11]

Rationale for the Thioether Linkage: Implications for Drug Design

The substitution of a methylene (-CH₂-) group in PBA with a thioether (-S-) linkage in PTBA is a significant modification from a medicinal chemistry perspective. This change can influence several key drug-like properties:

-

Metabolic Stability: Thioethers can have different metabolic fates compared to alkyl chains, potentially altering the compound's half-life and pharmacokinetic profile.

-

Lipophilicity and Polarity: The sulfur atom can alter the molecule's polarity and ability to form hydrogen bonds, which can affect cell permeability, solubility, and target engagement.

-

Target Affinity: The geometry and electronic properties of the thioether bond compared to a carbon-carbon bond can lead to different binding affinities and selectivities for the active site of HDAC enzymes or other potential targets.

The discovery of PTBA's potent activity highlights the value of exploring bioisosteric replacements in known pharmacophores to discover novel agents with potentially improved or differentiated therapeutic profiles.

Chapter 4: Handling and Safety

Safe handling is a prerequisite for any laboratory work. While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Phenylthio)butyric acid is not widely available, a robust safety protocol can be established based on the well-documented hazards of its close structural analog, 4-phenylbutyric acid.[3][9][12]

Hazard Identification

Based on analogous compounds, 4-(Phenylthio)butyric acid should be treated as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.[12]

-

Serious Eye Irritation: May cause serious eye irritation or damage.[12]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[12]

Recommended Handling Procedures

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[12]

-

Body Protection: Wear a standard laboratory coat.

Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Avoid generating dust.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

-

4-(Phenylthio)butanoic acid, a novel histone deacetylase inhibitor, stimulates renal progenitor cell proliferation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Loba Chemie. (2019, March 20). 4-PHENYLBUTYRIC ACID 99% Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Phenylthio)butanoic acid. PubChem. Retrieved January 14, 2026, from [Link]

- Iwasaki, Y., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Retrieved January 14, 2026, from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylbutyric acid. PubChem. Retrieved January 14, 2026, from [Link]

- Levine, J. A., Ferrendelli, J. A., & Covey, D. F. (1986). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents. Journal of Medicinal Chemistry, 29(10), 1996-9.

- Canani, R. B., et al. (2011). Butyrate: a histone deacetylase inhibitor with therapeutic potential in inherited metabolic disorders. British Journal of Clinical Pharmacology.

- Reddy, S., et al. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

Sources

- 1. 4-(Phenylthio)butanoic acid | C10H12O2S | CID 97324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]

- 5. Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Phenylbutyric acid - Safety Data Sheet [chemicalbook.com]

- 8. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 11. Buy this compound | 17742-51-7 [smolecule.com]

- 12. chemos.de [chemos.de]

The Genesis of a Moiety: A Technical Guide to the Discovery and Initial Isolation of 4-(Phenylsulfanyl)butanoic Acid

Introduction: Unveiling a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as foundational building blocks for a multitude of applications, from pharmaceuticals to material science. 4-(Phenylsulfanyl)butanoic acid, a molecule featuring a flexible four-carbon chain linking a carboxylic acid and a phenylthio ether, represents one such versatile entity. Its structure offers a unique combination of hydrophilicity from the carboxyl group and lipophilicity from the phenyl ring, bridged by a polarizable sulfur atom. This technical guide delves into the historical context of its discovery and elucidates the fundamental principles behind its initial isolation, providing a granular, step-by-step methodology rooted in the pioneering work of early twentieth-century chemists. For researchers and drug development professionals, understanding the genesis of this compound offers critical insights into its reactivity and the logical evolution of its synthesis.

Part 1: The Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader exploration of reactions between nucleophiles and lactones in the early 20th century. While a singular, celebrated "discovery" paper for this specific sulfur-containing molecule is not prominent in the annals of chemical history, its synthesis is a logical extension of the well-documented work on its oxygen analog.

The foundational methodology can be traced to the work of W. Autenrieth and A. Geyer, who in 1908 reported the synthesis of γ-phenoxybutyric acid. Their seminal paper in Berichte der deutschen chemischen Gesellschaft detailed the ring-opening of γ-butyrolactone with sodium phenoxide. This reaction established a robust and straightforward pathway to 4-aryloxybutanoic acids. Given the similar nucleophilic character of thiols compared to phenols, the adaptation of this method for the synthesis of this compound was a natural and logical progression for chemists of that era.

The core principle of this discovery lies in the inherent reactivity of γ-butyrolactone, a five-membered cyclic ester. The ring strain in the lactone, although not as pronounced as in smaller rings like β-lactones, renders the carbonyl carbon susceptible to nucleophilic attack. The choice of a strong nucleophile, such as the sodium salt of thiophenol (sodium thiophenoxide), is crucial for efficiently opening the lactone ring.

Part 2: The Initial Isolation and Synthesis: A Methodological Deep Dive

The initial synthesis of this compound is predicated on the base-catalyzed ring-opening of γ-butyrolactone by thiophenol. This section provides a detailed, step-by-step protocol that reflects the likely historical procedure, augmented with modern safety and purification insights.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The thiophenoxide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the ester bond and opening the ring to form the sodium salt of this compound. Acidification in the final step protonates the carboxylate to yield the desired product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Step 1: Preparation of Sodium Thiophenoxide

-

Procedure: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add thiophenol (1.0 equivalent) dropwise with stirring.

-

Causality: The in-situ formation of sodium ethoxide from sodium and ethanol provides a strong base to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6), generating the highly nucleophilic sodium thiophenoxide. An inert atmosphere is critical to prevent the oxidation of the thiophenoxide to diphenyl disulfide.

Step 2: Ring-Opening of γ-Butyrolactone

-

Procedure: To the freshly prepared solution of sodium thiophenoxide, add γ-butyrolactone (1.0 equivalent) dropwise at room temperature. After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours.

-

Causality: The elevated temperature increases the reaction rate, ensuring the complete consumption of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

Step 3: Work-up and Acidification

-

Procedure: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted thiophenol and diphenyl disulfide. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) until the solution is acidic to litmus paper (pH ≈ 2).

-

Causality: The initial aqueous work-up separates the water-soluble sodium salt of the product from non-polar impurities. Acidification protonates the carboxylate, causing the free carboxylic acid to precipitate or separate as an oil, as it is significantly less soluble in water.

Step 4: Isolation and Purification

-

Procedure: Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Causality: Extraction with an organic solvent efficiently isolates the product from the aqueous phase. Drying the organic extract removes residual water, which could interfere with subsequent characterization or storage.

Step 5: Final Purification

-

Procedure: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.

-

Causality: Recrystallization or distillation removes minor impurities, yielding the final product in high purity, which can be confirmed by melting point determination and spectroscopic analysis.

Data Presentation

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.27 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | 44-47 °C |

| Boiling Point | Decomposes at atmospheric pressure |

| Solubility | Soluble in most organic solvents, insoluble in water |

Part 3: Visualization of the Synthetic Workflow

To provide a clear visual representation of the logical and experimental flow, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

The discovery and initial isolation of this compound represent a classic example of logical synthetic progression in organic chemistry. Building upon the foundational work on analogous oxygen-containing compounds, early chemists were able to devise a straightforward and efficient synthesis that remains relevant today. For modern researchers, a deep understanding of this historical context and the underlying chemical principles is not merely an academic exercise; it provides a solid foundation for the innovative application of this versatile molecule in drug discovery and materials science. The robustness of the initial synthetic route is a testament to the enduring logic of well-designed chemical reactions.

References

-

Autenrieth, W., & Geyer, A. (1908). Einwirkung von Natriumphenolat auf γ-Butyrolacton. Berichte der deutschen chemischen Gesellschaft, 41(3), 4249-4257. [Link]

An In-depth Technical Guide to the Theoretical Calculation of 4-(Phenylsulfanyl)butanoic Acid Molecular Orbitals

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount. The spatial arrangement and energy levels of molecular orbitals govern a compound's reactivity, intermolecular interactions, and photophysical properties. 4-(Phenylsulfanyl)butanoic acid, a molecule featuring a flexible butyric acid chain attached to a phenyl ring via a sulfur linkage, presents an interesting case study. Its structural motifs, including a carboxylic acid group, a thioether linkage, and an aromatic ring, suggest a rich electronic landscape with potential applications in pharmaceutical development as a scaffold or in materials science for the design of self-assembling molecules or ligands.[1]

This technical guide provides a comprehensive, step-by-step protocol for the theoretical calculation of the molecular orbitals of this compound. We will delve into the foundational principles of quantum chemistry, justify the selection of robust computational methods, and provide a detailed workflow for calculation, analysis, and visualization. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into molecular properties.

Theoretical Foundations: A Primer on Molecular Orbital Theory

At the heart of understanding molecular electronic structure lies the Schrödinger equation. However, for a multi-electron system like this compound, an exact analytical solution is unattainable.[2][3] Consequently, we turn to approximations, with Hartree-Fock (HF) theory and Density Functional Theory (DFT) being the most prominent ab initio methods.[4]

The Hartree-Fock Approximation

The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetric combination of one-electron wavefunctions called molecular orbitals.[5][6] In essence, it treats each electron as moving in an average field created by all other electrons, a concept known as the self-consistent field (SCF) method.[7] While foundational and a good starting point, HF theory neglects the instantaneous correlation of electron motions, which can be a limitation for achieving high accuracy.[3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density. This shifts the focus from the complex many-electron wavefunction to the more manageable three-dimensional electron density.

In practice, the Kohn-Sham formulation of DFT is employed, which introduces a fictitious system of non-interacting electrons that generates the same electron density as the real, interacting system. The genius of this approach lies in lumping the complex many-body effects into an exchange-correlation functional. The exact form of this functional is unknown and is therefore approximated.

Basis Sets: The Language of Molecular Orbitals

To solve the quantum mechanical equations numerically, molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as basis functions. These basis functions are centered on each atom in the molecule. The collection of these functions for all atoms in a molecule is called a basis set.

A commonly used and effective basis set for organic molecules is the Pople-style basis set, such as 6-31G* . Let's break down this notation:

-

6-31G : This indicates a split-valence basis set. The core atomic orbitals are described by a single basis function (a contraction of 6 Gaussian functions), while the valence orbitals are described by two basis functions (one a contraction of 3 Gaussians and the other a single Gaussian). This provides more flexibility for describing the valence electrons, which are crucial for chemical bonding.

-

* : This denotes the addition of polarization functions (in this case, d-orbitals on heavy, non-hydrogen atoms). Polarization functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

Computational Protocol for this compound

This section outlines a detailed, step-by-step methodology for calculating the molecular orbitals of this compound. We will utilize the widely adopted B3LYP/6-31G* level of theory, which has been shown to provide a good balance of accuracy and computational efficiency for a wide range of organic molecules.[10][11][12] The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.[13]

Step 1: Molecular Structure Generation

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as Avogadro or GaussView.[14][15][16]

Protocol:

-

Open your preferred molecular editor.

-

Construct the this compound molecule by assembling the phenyl group, the sulfur atom, the butanoic acid chain, and the carboxylic acid group.

-

Ensure the correct connectivity and add hydrogen atoms to satisfy the valency of all atoms.

-

Perform an initial "clean-up" or geometry optimization using a built-in force field (e.g., UFF in Avogadro) to obtain a reasonable starting geometry.[17]

Step 2: Geometry Optimization

The initial structure is likely not at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the structure that corresponds to a minimum on the potential energy surface.

Protocol:

-

Save the initial structure in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf for Gaussian).

-

Set up the input file for a geometry optimization calculation. In Gaussian, the keyword Opt is used.

-

Specify the desired level of theory and basis set: B3LYP/6-31G*.

-

Submit the calculation to the quantum chemistry program (e.g., Gaussian, ORCA, GAMESS).[18][19]

-

Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation (Freq keyword in Gaussian). A true minimum will have no imaginary frequencies.

Step 3: Molecular Orbital Calculation

With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

Protocol:

-

Use the optimized coordinates from the previous step.

-

Set up the input file for a single-point energy calculation. This is typically the default calculation type if no other job type is specified.

-

Specify the same level of theory and basis set: B3LYP/6-31G*.

-

Include keywords to request the generation of molecular orbital information. In Gaussian, using the Pop=Full keyword will provide detailed information in the output file, and saving a checkpoint file (.chk) is essential for visualization.

-

Submit the calculation.

Computational Workflow Diagram

Caption: Computational workflow for molecular orbital analysis.

Analysis and Visualization of Molecular Orbitals

The output of the molecular orbital calculation contains a wealth of information. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO is the highest energy orbital that contains electrons, while the LUMO is the lowest energy orbital that is empty.[20] These orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.[21]

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or ionization potential). A higher HOMO energy suggests that the molecule is a better electron donor.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity or electron affinity). A lower LUMO energy indicates that the molecule is a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[22] A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[23]

Visualizing the Molecular Orbitals

Visualizing the three-dimensional shapes of the HOMO and LUMO provides invaluable insights into where a molecule is most likely to react.

Protocol for Visualization using GaussView:

-

Open the checkpoint file (.chk) from your Gaussian calculation in GaussView.[24]

-

From the Results menu, select Surfaces/Contours.

-

In the new window, click on Cube Actions and then New Cube.

-

In the Generate Cube window, select Molecular Orbital as the Type and choose HOMO or LUMO from the dropdown menu. Click OK.

-

Once the cube is generated, click on Surface Actions and then New Surface. This will display the molecular orbital isosurface.[25]

Expected Results for this compound

Based on the structure of this compound, we can anticipate the following characteristics for its frontier molecular orbitals:

-

HOMO: The HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the π-system of the phenyl ring. These are the most electron-rich and highest-energy regions of the molecule.

-

LUMO: The LUMO is expected to be a π* anti-bonding orbital primarily localized on the phenyl ring. This is a common feature for aromatic systems.

The calculated energies of the HOMO and LUMO, along with their energy gap, are crucial quantitative descriptors.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | Value to be filled from calculation | Value to be filled from calculation |

| LUMO Energy | Value to be filled from calculation | Value to be filled from calculation |

| HOMO-LUMO Gap | Value to be filled from calculation | Value to be filled from calculation |

(Note: The values in the table are placeholders and would be populated with the actual results from the quantum chemical calculation.)

Relationship between Theoretical Concepts

Caption: Interrelationship of theoretical concepts in molecular orbital analysis.

Implications for Drug Development and Materials Science

The theoretical calculation of molecular orbitals for molecules like this compound has significant practical implications:

-

Drug Design: Understanding the HOMO and LUMO energies and their spatial distribution can aid in predicting how a molecule might interact with a biological target.[21][23] For instance, regions of high HOMO density might indicate sites prone to metabolic oxidation, while the LUMO can suggest susceptibility to nucleophilic attack. The overall reactivity, as indicated by the HOMO-LUMO gap, is a key parameter in quantitative structure-activity relationship (QSAR) studies.[26]

-

Materials Science: The electronic properties derived from molecular orbital calculations are crucial for designing novel materials.[1] For example, the ability of the carboxylic acid group to act as a ligand for metal ions can be rationalized by examining the localization of molecular orbitals. Furthermore, the interplay between the hydrophobic phenyl group and the hydrophilic carboxylic acid, which can lead to self-assembly, is governed by the molecule's overall electronic charge distribution.[1]

Conclusion

This technical guide has provided a comprehensive framework for the theoretical calculation of the molecular orbitals of this compound. By leveraging the power of Density Functional Theory with the B3LYP functional and the 6-31G* basis set, researchers can gain deep insights into the electronic structure of this and similar molecules. The detailed protocol, from molecule generation to the analysis and visualization of frontier molecular orbitals, offers a robust and scientifically sound approach. The information gleaned from these calculations is not merely academic; it provides actionable intelligence for advancing drug discovery programs and designing innovative materials.

References

-

Hartree–Fock method - Wikipedia. [Link]

-

Hartree-Fock Method for finding new molecules and how it scales - Quantum Kanada. [Link]

-

Gaussian 16 manual. [Link]

-

Hartree Fock method: A simple explanation - InSilicoSci. [Link]

-

Computational methods for molecular orbital calculations - Fiveable. [Link]

-

DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis - YouTube. [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. [Link]

-

How to draw HOMO and LUMO in GaussView using Gaussian output file - YouTube. [Link]

-

Avogadro — Avogadro 1.102.1 documentation. [Link]

-

How to Visualize Molecular Orbitals on GaussView - William W. Kennerly. [Link]

-

9.7: The Self-Consistent Field Approximation (Hartree-Fock Method) - Chemistry LibreTexts. [Link]

-

An Introduction to Hartree-Fock Molecular Orbital Theory. [Link]

-

How to make HOMO and LUMO Molecular Orbitals using GaussView - YouTube. [Link]

-

How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. [Link]

-

How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more!. [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. [Link]

-

Overview of Molecular Modelling and Ab initio Molecular Orbital Methods Suitable for Use with Energetic Materials - DTIC. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. [Link]

-

Density functional theory across chemistry, physics and biology - PMC - PubMed Central. [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? - Matter Modeling Stack Exchange. [Link]

-

Tutorial: Molecular Orbitals as Descriptors in QSAR - UC Santa Barbara. [Link]

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise - PIPER: Resources for Teaching Physical Chemistry. [Link]

-

What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange. [Link]

-

Avogadro - Free cross-platform molecular editor - Avogadro. [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PubMed Central. [Link]

-

High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - MDPI. [Link]

-

Using Avogadro to do ORCA calculations and visualize orbitals on a Mac - YouTube. [Link]

-

Molecular Orbitals and Population Analysis - Hunt Research Group. [Link]

-

ubiquity of B3LYP/6-31G* : r/chemistry - Reddit. [Link]

-

B3LYP/6-31G (d, p) optimized structures under study - ResearchGate. [Link]

Sources

- 1. Buy this compound | 17742-51-7 [smolecule.com]

- 2. Hartree-Fock Method for finding new molecules and how it scales | Quantum Kanada [quantumkanada.com]

- 3. insilicosci.com [insilicosci.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. two.avogadro.cc [two.avogadro.cc]

- 15. youtube.com [youtube.com]

- 16. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 17. m.youtube.com [m.youtube.com]

- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 19. fiveable.me [fiveable.me]

- 20. ossila.com [ossila.com]

- 21. m.youtube.com [m.youtube.com]

- 22. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. How to Visualize Molecular Orbitals on GaussView | Computational Chemistry at Skidmore College [williamkennerly.com]

- 25. youtube.com [youtube.com]

- 26. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

Thioether-Containing Carboxylic Acids: A Frontier in Modulating Biological Activity

An In-Depth Technical Guide

Executive Summary

The incorporation of a thioether linkage within the scaffold of carboxylic acids represents a pivotal strategy in modern medicinal chemistry, unlocking a diverse spectrum of biological activities. This guide provides an in-depth technical exploration of this chemical class, moving beyond a simple survey to offer a mechanistic understanding of their therapeutic potential. We dissect the critical roles these molecules play as antioxidant, anti-inflammatory, and anticancer agents. By grounding our analysis in field-proven experimental methodologies and signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We illuminate the causality behind experimental design, from synthesis to in vitro evaluation, providing actionable protocols and a framework for future discovery.

Introduction: The Strategic Importance of the Thioether Moiety

In the landscape of drug design, the thioether group (R-S-R') is a uniquely versatile functional moiety. When integrated into a carboxylic acid framework, it creates a molecular scaffold with compelling physicochemical and pharmacological properties. Unlike the more labile disulfide bond, the thioether bond is resistant to reductive cleavage, offering enhanced stability in biological systems.[1] This stability is crucial for therapeutic applications where sustained target engagement is required.

Furthermore, the sulfur atom in a thioether is not merely a passive linker. Its size, polarizability, and ability to participate in non-covalent interactions can significantly influence target binding affinity and selectivity.[2] The redox-active nature of sulfur allows these compounds to engage in critical cellular signaling pathways and antioxidant mechanisms, contributing directly to their therapeutic effects.[2] Thioether-containing compounds are prevalent in numerous FDA-approved drugs, highlighting their significance in treating a wide array of diseases.[2][3] This guide will explore the key biological activities that arise from this potent combination of a carboxylic acid and a thioether linkage.

Caption: High-level workflow for the development of thioether carboxylic acids.

Core Biological Activities & Mechanisms of Action

Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. Thioether-containing compounds, particularly those incorporating a catechol moiety, have demonstrated significant antioxidant and radical scavenging activity.[4][5]

Mechanism of Action: The primary antioxidant function of industrial thioethers involves the decomposition of hydroperoxide intermediates in the oxidation process.[6] In a biological context, catechol thioethers exhibit a potent ability to scavenge radicals and protect vital biomolecules like DNA and lipids from oxidative damage.[4][5] The thioether linkage can modulate the redox potential of the catechol group, enhancing its ability to donate a hydrogen atom to neutralize free radicals. This cytoprotective effect positions these compounds as promising candidates for diseases underpinned by oxidative damage. Some compounds exhibit a dual anti/pro-oxidant activity, which is dependent on the specific substituents attached to the sulfur atom.[4]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, from arthritis to asthma. Thioether-containing carboxylic acids can intervene in inflammatory cascades through several distinct mechanisms.

Cysteinyl leukotrienes are potent lipid mediators that promote bronchoconstriction, microvascular permeability, and mucus secretion, making them key targets in asthma and allergic rhinitis.[7][8] Several highly successful drugs, known as leukotriene receptor antagonists, are built upon a thioether-carboxylic acid scaffold.

Mechanism of Action: Compounds like montelukast and zafirlukast function as competitive antagonists of the cysteinyl-leukotriene type 1 (CysLT1) receptor.[7][9] By blocking this receptor, they prevent the binding of endogenous leukotrienes (LTC₄, LTD₄, LTE₄), thereby inhibiting downstream inflammatory signaling.[9] The thioether linkage is a critical structural feature that correctly orients the molecule within the receptor's binding pocket, while the carboxylic acid group often serves as a key anchoring point, mimicking the carboxylate of the natural ligand.

Caption: Leukotriene pathway and the site of action for CysLT1 antagonists.

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting by inhibiting COX enzymes. Modifying existing NSAIDs by converting their carboxylic acid group to a thioester has emerged as a promising strategy to enhance their activity and selectivity, particularly for anticancer applications.[10][11] Thiophene-based carboxylic acids have also been identified as potent inhibitors of COX and lipoxygenase (LOX) enzymes.[12]

Mechanism of Action: By converting the carboxylic acid of an NSAID to a thioester, researchers have created derivatives that show potent and selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation and in many cancers.[13][14] Molecular docking studies reveal that the thioester moiety plays a crucial role in the interaction with amino acids in the active site of the COX-2 enzyme.[10][13] This enhanced selectivity for COX-2 over COX-1 may lead to a reduction in the gastrointestinal side effects commonly associated with traditional NSAIDs.

Anticancer Properties

The thioether and thioester motifs are found in numerous compounds investigated for their anticancer activity.[15][16] These compounds often exhibit cytotoxicity against a range of human tumor cell lines.

Mechanism of Action: One of the primary mechanisms for thioester-based NSAID derivatives is the selective inhibition of the COX-2 enzyme, as discussed previously.[13][14] Overexpression of COX-2 is linked to tumor growth, angiogenesis, and metastasis. By inhibiting this enzyme, these compounds can effectively suppress tumor progression. The anticancer effects are not limited to COX-2 inhibition; other thioether-containing heterocyclic compounds are being investigated for novel mechanisms of action against various cancer cell lines.[15][16]

Experimental Protocols & Methodologies

A core principle of scientific integrity is the ability to replicate and validate findings. This section provides detailed, actionable protocols for the synthesis and evaluation of thioether-containing carboxylic acids.

Synthesis Protocol: Thioether Synthesis via Catalytic C-S Bond Formation

This protocol describes a general, environmentally friendly method for synthesizing thioethers from commercially available carboxylic acids and thiols using sodium thiosulfate as an inexpensive catalyst.[17][18]

Rationale: This method avoids the use of transition metals and harsh bases often required in traditional thiol alkylation.[17] The reaction proceeds through the generation of stable thiyl radicals, offering a robust and practical route for C-S bond formation with broad substrate tolerance, including on complex drug molecules like ibuprofen and indomethacin.[18]

Step-by-Step Methodology:

-

Reaction Setup: To a flask equipped with a magnetic stirring bar, add the thiol (1.0 mmol), the carboxylic acid (1.0 mmol), sodium thiosulfate (Na₂S₂O₃, 0.2 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 1 ml) as the solvent.

-

Heating: Place the flask in a preheated oil bath and stir the mixture at 140°C.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute the solution with water (1 ml).

-

Extraction: Extract the product with ethyl acetate (4 x 1 ml).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final thioether.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol outlines the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for determining the radical scavenging activity of novel compounds.[4][5]

Rationale: The DPPH radical has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, colorless/yellowish molecule. The change in absorbance, measured by a spectrophotometer, is directly proportional to the radical scavenging activity of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

-

Controls: Prepare a blank (solvent only) and a negative control (solvent + DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][14]